molecular formula C12H15NO4 B8396782 3-(2-Methoxycarbonyl-ethyl)-5-methyl-pyridine-2-carboxylic acid methyl ester

3-(2-Methoxycarbonyl-ethyl)-5-methyl-pyridine-2-carboxylic acid methyl ester

Cat. No. B8396782
M. Wt: 237.25 g/mol
InChI Key: BJCHBUITJAJZAT-UHFFFAOYSA-N
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Patent
US08742106B2

Procedure details

3-(2-Methoxycarbonyl-vinyl)-5-methyl-pyridine-2-carboxylic acid methyl ester (2.58 g, 10.97 mmol) was dissolved in MeOH (100 ml) and hydrogenated at rt with Pd/C (10%, Engelhard 4505, 1.20 g) and 1.0 bar H2 for 1 h. The reaction was filtered and the solvent was evaporated under reduced pressure. The residue was purified by chromatography on silica (hex to hex/EtOAc 2/3 in 40 min) to give the product as colorless oil (2.33 g, 90%). [1H-NMR (DMSO-d6, 600 MHz) δ 8.34 (s, 1H), 7.65 (s, 1H), 3.84 (s, 3H), 3.58 (s, 3H), 3.03 (t, 2H), 2.63 (t, 2H), 2.33 (s, 3H); LCMS RtI=2.786 min; [M+H]+=238.0.0]
Name
3-(2-Methoxycarbonyl-vinyl)-5-methyl-pyridine-2-carboxylic acid methyl ester
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([CH:11]=[CH:12][C:13]([O:15][CH3:16])=[O:14])=[CH:9][C:8]([CH3:17])=[CH:7][N:6]=1)=[O:4]>CO.[Pd]>[CH3:1][O:2][C:3]([C:5]1[C:10]([CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[CH:9][C:8]([CH3:17])=[CH:7][N:6]=1)=[O:4]

Inputs

Step One
Name
3-(2-Methoxycarbonyl-vinyl)-5-methyl-pyridine-2-carboxylic acid methyl ester
Quantity
2.58 g
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1C=CC(=O)OC)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica (hex to hex/EtOAc 2/3 in 40 min)
Duration
40 min

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC=C(C=C1CCC(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.33 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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